molecular formula C15H13FN4O3S B14164673 8-[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl-1,3-dimethyl-7H-purine-2,6-dione CAS No. 302552-35-8

8-[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl-1,3-dimethyl-7H-purine-2,6-dione

Cat. No.: B14164673
CAS No.: 302552-35-8
M. Wt: 348.4 g/mol
InChI Key: QKGGGERLZGTMFM-UHFFFAOYSA-N
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Description

8-[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl-1,3-dimethyl-7H-purine-2,6-dione is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features a purine core substituted with a fluorophenyl group, an oxoethyl group, and a sulfanyl group, making it a subject of interest in medicinal chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl-1,3-dimethyl-7H-purine-2,6-dione typically involves multi-step organic reactions. One common method includes the reaction of 1,3-dimethylxanthine with 2-(4-fluorophenyl)-2-oxoethyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

8-[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl-1,3-dimethyl-7H-purine-2,6-dione undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The oxoethyl group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Halogenating agents, nitrating agents

Major Products Formed

    Oxidation: Sulfoxide, sulfone derivatives

    Reduction: Hydroxyl derivatives

    Substitution: Halogenated, nitrated derivatives

Scientific Research Applications

8-[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl-1,3-dimethyl-7H-purine-2,6-dione has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of 8-[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl-1,3-dimethyl-7H-purine-2,6-dione involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may bind to purinergic receptors or inhibit enzymes involved in oxidative stress pathways, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 8-({2-[2-(DIFLUOROMETHOXY)PHENYL]-2-OXOETHYL}SULFANYL)-1,3-DIMETHYL-3,7-DIHYDRO-1H-PURINE-2,6-DIONE
  • 2-{[2-(4-FLUOROPHENYL)-2-OXOETHYL]SULFANYL}-3-(4-METHYLPHENYL)-5,6,7,8-TETRAHYDRO1BENZOTHIENO[2,3-D]PYRIMIDIN-4(3H)-ONE

Uniqueness

8-[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl-1,3-dimethyl-7H-purine-2,6-dione is unique due to its specific substitution pattern on the purine core, which imparts distinct chemical and biological properties. Its fluorophenyl group enhances its lipophilicity and potential for crossing biological membranes, while the sulfanyl group provides a site for further chemical modifications.

This comprehensive overview highlights the significance of this compound in various scientific domains

Properties

CAS No.

302552-35-8

Molecular Formula

C15H13FN4O3S

Molecular Weight

348.4 g/mol

IUPAC Name

8-[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl-1,3-dimethyl-7H-purine-2,6-dione

InChI

InChI=1S/C15H13FN4O3S/c1-19-12-11(13(22)20(2)15(19)23)17-14(18-12)24-7-10(21)8-3-5-9(16)6-4-8/h3-6H,7H2,1-2H3,(H,17,18)

InChI Key

QKGGGERLZGTMFM-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)NC(=N2)SCC(=O)C3=CC=C(C=C3)F

solubility

7.5 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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